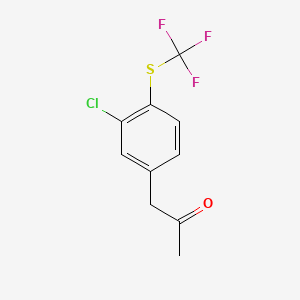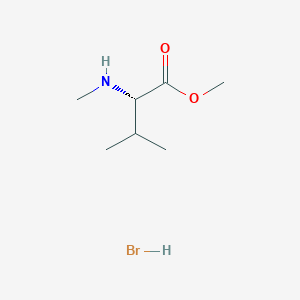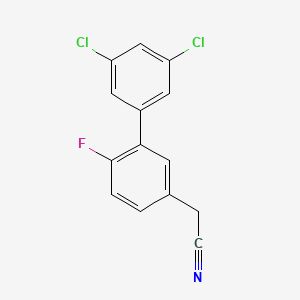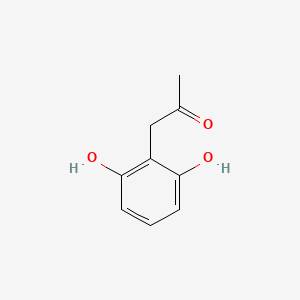
1-(2,6-Dihydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a ketone group on the propan-2-one chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product. Additionally, advanced purification techniques, such as column chromatography, may be employed to remove any impurities.
化学反応の分析
Types of Reactions
1-(2,6-Dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Esters or ethers
科学的研究の応用
1-(2,6-Dihydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,6-Dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dihydroxyphenyl)propan-2-one
- 1-(2,4-Dihydroxyphenyl)propan-2-one
Uniqueness
1-(2,6-Dihydroxyphenyl)propan-2-one is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different antioxidant and therapeutic properties, making it a valuable subject of study in various scientific fields.
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
1-(2,6-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)5-7-8(11)3-2-4-9(7)12/h2-4,11-12H,5H2,1H3 |
InChIキー |
ACOUVMJSHAWZFM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=CC=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


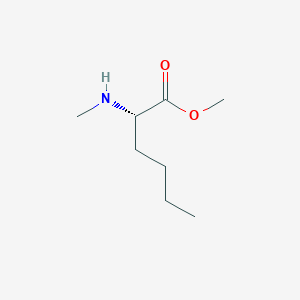

![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

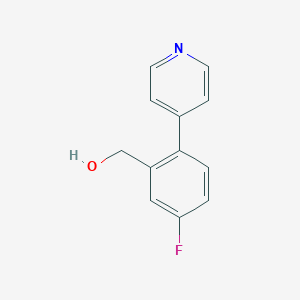
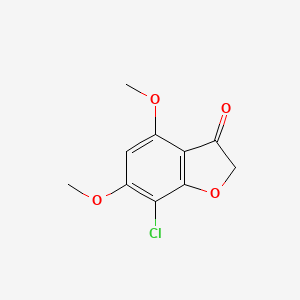
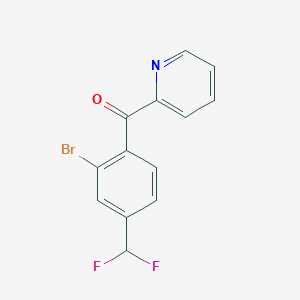

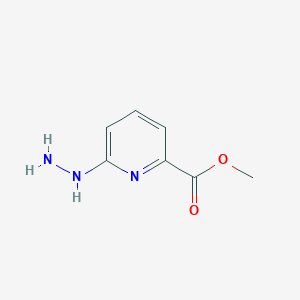
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
